6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents like chlorine gas or fluorinating agents.
Coupling reactions: The final step often involves coupling the core structure with the 4-chlorophenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Halogenated aromatic compounds: Often studied for their unique chemical properties.
Uniqueness
6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H12Cl2FN3 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H12Cl2FN3/c20-12-5-8-14(9-6-12)23-19-18(15-3-1-2-4-16(15)22)24-17-10-7-13(21)11-25(17)19/h1-11,23H |
InChI Key |
RFVPRMMGDFFLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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